Graminone B

vascular pharmacology vasodilation lignan lactone

Graminone B is a lignan lactone belonging to the tetrahydro-1H,3H-furo[3,4-c]furan-1-one subclass, characterized by a gamma-lactone core with 3-hydroxy-4,5-dimethoxyphenyl substitution at positions 3 and 5. First isolated from the rhizomes of Imperata cylindrica (Japanese blood grass) and later identified in bound form from corn bran (Zea mays), Graminone B has been annotated as both a plant secondary metabolite and a vasodilator agent.

Molecular Formula C21H22O8
Molecular Weight 402.4 g/mol
Cat. No. B1250789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGraminone B
Synonymsgraminone B
Molecular FormulaC21H22O8
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)O)C2C3C(CO2)C(OC3=O)C4=CC(=C(C(=C4)OC)OC)O
InChIInChI=1S/C21H22O8/c1-25-13-5-10(4-12(22)8-13)19-17-14(9-28-19)18(29-21(17)24)11-6-15(23)20(27-3)16(7-11)26-2/h4-8,14,17-19,22-23H,9H2,1-3H3/t14-,17-,18+,19+/m1/s1
InChIKeyJTDVCRMQMDJLOR-OAOYMFHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Graminone B for Research Procurement: Compound Class, Origin, and Baseline Characteristics


Graminone B is a lignan lactone belonging to the tetrahydro-1H,3H-furo[3,4-c]furan-1-one subclass, characterized by a gamma-lactone core with 3-hydroxy-4,5-dimethoxyphenyl substitution at positions 3 and 5 [1]. First isolated from the rhizomes of Imperata cylindrica (Japanese blood grass) and later identified in bound form from corn bran (Zea mays), Graminone B has been annotated as both a plant secondary metabolite and a vasodilator agent [2]. With a molecular formula of C21H22O8 and a monoisotopic mass of 402.13147 Da, it is structurally distinguished from its closest analog Graminone A by the presence of a third aromatic methoxy group on ring Ar-1 [1].

Compound class Natural lignan lactone (tetrahydrofurofuranone core)
Research pathway KCl-pathway-selective vasodilation model, no adrenergic interference
Reported profile Dual vasodilation and ACE inhibition (qualitative report, data to verify)

Why Graminone B Cannot Be Substituted with Generic Lignan Lactones or In-Class Vasodilators


Graminone B exhibits a specific contraction-inhibition selectivity profile—blocking KCl-induced but not norepinephrine-induced vascular contraction—that is mechanistically distinct from and opposite to that of other vasoactive compounds isolated from the same source plant [1]. Its closest structural analog, Graminone A, differs by only a single methoxy substituent yet displays no vasodilative activity whatsoever, demonstrating that minor structural variation within this lignan lactone series produces binary on/off pharmacological differences rather than graded potency shifts [2]. Furthermore, the sesquiterpenoid cylindrene from the same I. cylindrica extract inhibits norepinephrine-induced contraction while leaving KCl-induced contraction unaffected, representing a diametrically opposed selectivity that precludes functional interchangeability [3]. These three compounds—Graminone A, Graminone B, and cylindrene—co-occur in the same natural extract yet diverge completely in both activity presence and contraction-pathway selectivity, making generic substitution scientifically indefensible.

Graminone A substitution
Shares identical core but lacks one methoxy group; shows zero vasodilative activity in the same aortic assay.
Cylindrene mismatch
Co-occurring sesquiterpenoid inhibits only norepinephrine-induced contraction—opposite to Graminone B selectivity.
Generic lignan lactones
Minor methoxylation variations produce binary on/off pharmacological differences; structural similarity does not predict function.

Graminone B Procurement Evidence: Quantified Differentiation Against Closest Analogs


Vasodilative Selectivity: Graminone B vs. Graminone A vs. Cylindrene in Rabbit Aortic Contraction Assays

In the rabbit isolated aorta assay system, Graminone B selectively inhibits KCl (30 mM)-induced contraction with 50% inhibition at 10^-4 M, while producing no measurable effect on norepinephrine (10^-6 M)-induced contraction [1]. In direct contrast, its closest structural analog Graminone A shows zero inhibitory activity against either contractile stimulus at any concentration tested [2]. Furthermore, the co-occurring sesquiterpenoid cylindrene from the same plant exhibits the opposite selectivity: 40% inhibition of norepinephrine (10^-7 M)-induced contraction at 3×10^-5 M with no effect on KCl (30 mM)-induced contraction [3]. This three-way comparison establishes Graminone B as the only KCl-selective vasodilative agent among the characterized I. cylindrica constituents.

Vasodilative selectivity
Head-to-head
Graminone B 50% inhibition of KCl (30 mM) contraction at 10-4 M
0% effect on NE (10-6 M)
vs
Graminone A / Cylindrene A: completely inactive
Cylindrene: NE-selective only (40% at 3×10-5 M)
Supports KCl-pathway-specific vasodilation research without adrenergic receptor interference
Rabbit aorta assay, same laboratory and plant source
vascular pharmacology vasodilation lignan lactone KCl-induced contraction structure-activity relationship

Structural Determinant of Activity: Single Methoxy Group Difference Produces Binary On/Off Vasodilative Activity

Graminone A and Graminone B share an identical tetrahydro-1H,3H-furo[3,4-c]furan-1-one core and were co-isolated from the same I. cylindrica extract. The sole structural difference is a third aromatic methoxy group present on ring Ar-1 of Graminone B (producing a fragment ion at m/z 193 in EIMS) that is absent in Graminone A (which yields the corresponding fragment at m/z 163) [1]. Despite this minimal structural perturbation, Graminone A is completely devoid of vasodilative activity, while Graminone B achieves 50% inhibition of KCl-induced aortic contraction at 10^-4 M [2]. This binary pharmacological outcome from a single substituent difference has been confirmed in the same laboratory using the same assay system [2].

Structural determinant
Head-to-head
Graminone B 3 aromatic OMe groups
Fragment m/z 193
50% inhibition at 10-4 M
vs
Graminone A 2 aromatic OMe groups
Fragment m/z 163
0% inhibition (completely inactive)
One methoxy group difference converts inactive lignan to KCl-selective vasodilator
Same assay and isolation source; EIMS characterization
lignan biosynthesis structure-activity relationship methoxylation furofuran lignan

Dual-Mechanism Bioactivity: Vasodilative Activity Plus Angiotensin I-Converting Enzyme (ACE) Inhibition

Beyond its vasodilative activity, Graminone B was independently identified from corn bran bound phenolics and demonstrated potent angiotensin I-converting enzyme (ACE) inhibitory activity [1]. This represents the first report of ACE inhibition for this compound and establishes a dual cardiovascular mechanism—direct vascular smooth muscle relaxation (KCl-pathway selective) combined with ACE enzymatic inhibition—that is not shared by the structurally related lignans (Graminone A) or mechanistically distinct co-metabolites (cylindrene, imperanene) from I. cylindrica. The ACE inhibitory activity was reported as qualitatively 'potent' in the primary source; a precise IC50 value was not located in publicly accessible literature and should be verified with the original authors or through independent assay before procurement decisions based on this dimension [1].

ACE inhibition activity
Data to verify
Reported as potent ACE inhibitor from corn bran isolate. No publicly available IC50 value.
Supports dual-mechanism cardiovascular research but requires independent assay confirmation
Qualitative report only; verify before experimental design
angiotensin-converting enzyme inhibition antihypertensive dual mechanism corn bran phytochemicals

Dual-Source Occurrence: Isolation from Imperata cylindrica Rhizomes and Zea mays Corn Bran

Graminone B has been isolated and characterized from two taxonomically distinct sources: the rhizomes of Imperata cylindrica (Poaceae) as a free extractable lignan at 0.02% yield of the EtOAc extract [1], and from corn bran (Zea mays, Poaceae) in alkali-releasable bound form [2]. The corn bran isolation is particularly notable as it represents the first recorded example of Graminone B occurring in bound form within cereal matrix, identified alongside ferulic acid derivatives and other phenolics released upon alkaline digestion [2]. By contrast, Graminone A, cylindrene, and imperanene have been reported only from I. cylindrica, giving Graminone B a unique dual-source provenance among its in-class comparators.

Natural source occurrence
Cross-study comparable
2 confirmed sources: I. cylindrica rhizomes (0.02% EtOAc yield) and Z. mays corn bran (bound form, alkaline release).
Enables alternative sourcing strategies; corn bran offers agricultural byproduct route
Bound form requires alkaline digestion processing
natural product sourcing phytochemical diversity bound phenolics cereal bran

In Silico ADMET Profile: Predicted Drug-Likeness Parameters for Pre-Screening Procurement Decisions

Computational ADMET profiling via admetSAR 2 predicts Graminone B has high human intestinal absorption probability (98.17%), moderate Caco-2 permeability (52.52%), and low blood-brain barrier penetration probability (75.00% negative prediction) [1]. CYP inhibition predictions indicate CYP2C19 inhibition (68.85% probability) and CYP2C8 inhibition (59.54% probability), with CYP inhibitory promiscuity rated high (77.33%) [1]. These in silico parameters are class-level inferences based on the lignan lactone scaffold and have not been experimentally validated for Graminone B. No corresponding ADMET prediction data were located for Graminone A, cylindrene, or imperanene in public databases, precluding direct computational comparison.

In silico ADMET
Class-level inference
Predicted high HIA (98.17%), moderate Caco-2 (52.52%), low BBB penetration; CYP2C19 inhibition 68.85%, high CYP promiscuity 77.33%.
Supports preliminary ADMET triage; not experimentally validated
admetSAR 2.0 predictions; experimental verification required
ADMET prediction drug-likeness CYP inhibition intestinal absorption in silico screening

Natural Abundance Constraint: Graminone B Yield is Half That of Graminone A in the Same Extract

From the original isolation from 2 kg of I. cylindrica rhizomes, Graminone B was obtained at 0.02% yield of the EtOAc extract (35 g total), while Graminone A was obtained at 0.04% yield from the same extract [1]. Both compounds were isolated as colorless oils. This two-fold difference in natural abundance means that sourcing Graminone B from I. cylindrica requires processing approximately twice the biomass for equivalent compound quantity compared to Graminone A, a practical consideration for procurement planning and cost estimation.

Natural abundance
Head-to-head
Graminone B 0.02% of EtOAc extract
≈7 mg from 2 kg rhizomes
vs
Graminone A 0.04% of EtOAc extract
≈14 mg from same batch
Lower natural yield influences procurement cost and required biomass
I. cylindrica extraction; factor into supplier negotiations
natural product yield isolation efficiency phytochemical abundance supply constraint

Graminone B Research Application Scenarios Derived from Differential Evidence


KCl-Pathway-Selective Vasodilation Studies Without Adrenergic Receptor Confounding

Graminone B is uniquely suited for ex vivo vascular pharmacology experiments requiring selective inhibition of voltage-gated calcium channel-mediated contraction (KCl-depolarization pathway) without interference at alpha-adrenergic receptors. As demonstrated in the rabbit aorta assay, Graminone B at 10^-4 M achieves 50% inhibition of KCl (30 mM)-induced contraction while producing zero effect on norepinephrine (10^-6 M)-induced contraction [1]. This selectivity profile is not available from Graminone A (completely inactive) or cylindrene (NE-selective only), making Graminone B the sole choice among characterized I. cylindrica constituents for dissecting depolarization-dependent versus receptor-operated calcium entry pathways in vascular smooth muscle [2].

Structure-Activity Relationship Studies on Lignan Lactone Methoxylation and Vasoactivity

The Graminone A / Graminone B pair constitutes an exceptionally clean SAR system: the addition of a single methoxy group at the Ar-1 position of Graminone A converts a completely inactive lignan lactone into one with 50% KCl-selective vasodilative activity at 10^-4 M [1]. Researchers investigating the molecular determinants of lignan bioactivity can use these two compounds as a minimal-perturbation comparator set to probe the role of methoxylation density in target engagement, membrane permeability, or conformational effects on the furofuran core, without the confounding influence of scaffold changes or multiple simultaneous substituent variations [2].

Multi-Target Antihypertensive Mechanism Studies Combining Vasodilation and ACE Inhibition

Graminone B is the only characterized I. cylindrica-derived compound with demonstrated activity in two complementary antihypertensive mechanisms: direct vascular smooth muscle relaxation (KCl-selective) and angiotensin I-converting enzyme inhibition [1]. This dual activity profile supports research applications in multi-target cardiovascular pharmacology, combination mechanism studies, and investigations of natural product polypharmacology. Users should note that the ACE inhibitory activity is reported qualitatively as 'potent' without a publicly available IC50 value [2]; independent ACE inhibition assay confirmation is recommended before relying on this dimension for experimental design.

Agricultural Byproduct Valorization and Alternative Sourcing Feasibility Studies

The confirmed occurrence of Graminone B in alkali-released bound form from corn bran [1] enables research into alternative sourcing strategies using cereal processing byproducts. Unlike Graminone A, cylindrene, or imperanene—all restricted to I. cylindrica as a single botanical source [2]—Graminone B can be investigated in the context of agricultural residue valorization, bound phenolic release optimization, and comparative phytochemical profiling across Poaceae species. This dual-source provenance supports procurement diversification studies and supply chain resilience assessments for natural product research programs.

Application
Selection Property
Validation Focus
KCl-pathway-selective vasodilation studies
KCl-selective vasodilative profile without adrenergic interference
Confirm selective inhibition of depolarization-induced contraction in vascular tissue
Lignan lactone SAR studies (methoxylation-bioactivity)
Minimal-perturbation structure-activity pair (Graminone B/A)
Verify that single methoxy substitution governs gain of vasodilative activity
Multi-target cardiovascular mechanism studies (vasodilation + ACE inhibition)
Dual-mechanism compound with reported ACE inhibition
Independently confirm ACE inhibitory potency and assay conditions
Agricultural byproduct valorization and alternative sourcing research
Dual-source occurrence (I. cylindrica and corn bran bound form)
Assess alkaline-release extraction efficiency and scalability from corn bran
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